molecular formula C24H25N3O2S B2770059 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898424-80-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2770059
CAS No.: 898424-80-1
M. Wt: 419.54
InChI Key: RENLHDCHEPURAQ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide: is a compound with a complex molecular structure that combines features of dihydroisoquinoline, thiophene, and oxalamide moieties. This unique combination renders it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the intermediate 3,4-dihydroisoquinoline through the Pictet-Spengler reaction, followed by the attachment of thiophene-2-yl and o-tolyl groups. The final step involves the formation of the oxalamide linkage under mild conditions to avoid any decomposition of sensitive intermediates.

Industrial Production Methods: Industrial synthesis would likely involve optimization of the reaction steps mentioned above to maximize yield and purity. This could include the use of automated synthesis machines and high-throughput screening methods to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiophene ring may undergo oxidation to form sulfoxides or sulfones under specific conditions.

  • Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.

  • Substitution: Various substitution reactions can occur at the thiophene or benzene rings.

Common Reagents and Conditions:

  • Oxidation: Use of reagents like m-CPBA for mild oxidation.

  • Reduction: Use of hydrogen gas with a palladium catalyst for reduction.

  • Substitution: Halogenation followed by nucleophilic substitution using base catalysts.

Major Products Formed:

  • Sulfoxides and sulfones from oxidation.

  • Tetrahydro derivatives from reduction.

  • Substituted thiophene and benzene derivatives from substitution.

Scientific Research Applications

This compound has a broad range of applications:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Investigated for its potential in enzyme inhibition or receptor modulation.

  • Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.

  • Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

Compared to other compounds with similar structures:

  • 3,4-Dihydroisoquinolines: Provides a core structure for a variety of bioactive molecules.

  • Thiophene Derivatives: Known for their electronic properties and use in materials science.

  • Oxalamides: Serve as linkers or stabilizers in complex molecular assemblies.

Comparison with Similar Compounds

  • 3,4-Dihydroisoquinoline derivatives

  • Thiophene-2-carboxamide

  • N2-(2-Pyridyl)oxalamide

This compound stands out due to its integrated functional groups, making it a versatile tool for diverse scientific applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENLHDCHEPURAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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